

A Technical Guide to the Historical Applications of Dimethyl Sulfate in Chemistry

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Compound of Interest

Compound Name: Dimethyl sulfate

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Introduction

Dimethyl sulfate ((CH₃)₂SO₄), a diester of methanol and sulfuric acid, is a powerful and versatile methylating agent that has played a significant role in the advancement of organic chemistry.[1] Since its discovery in an impure form in the early 19th century and subsequent extensive study by J. P. Claesson, it has been widely employed in both laboratory and industrial settings.[1] Its high reactivity and low cost made it a preferred reagent for methylation for many decades.[1] This technical guide provides an in-depth overview of the key historical applications of **dimethyl sulfate**, with a focus on its use in methylation reactions and DNA sequencing.

Core Application: Methylation Agent

The primary historical application of **dimethyl sulfate** (DMS) is as a potent methylating agent for a variety of organic compounds.[2][3] It readily methylates substrates containing active hydrogen atoms, such as phenols, amines, and thiols.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Methylation of Phenols (O-Methylation)

One of the most common historical uses of **dimethyl sulfate** was the methylation of phenols to produce their corresponding methyl ethers (anisoles).[4] This reaction was crucial in the

synthesis of fragrances, flavoring agents, and pharmaceutical intermediates.

Table 1: Quantitative Data for Historical Phenol Methylation with **Dimethyl Sulfate**

Substrate	Product	Reagents & Conditions	Yield	Reference
Gallic Acid	Trimethylgallic Acid	Dimethyl sulfate, Sodium hydroxide, Water, 30-45°C then reflux	89-92%	[4]
Salicylic Acid	Methyl Salicylate	Dimethyl sulfate, Sodium bicarbonate, 90°C, 90 min	96%	[5]

Experimental Protocol: Methylation of Gallic Acid (circa 1941)

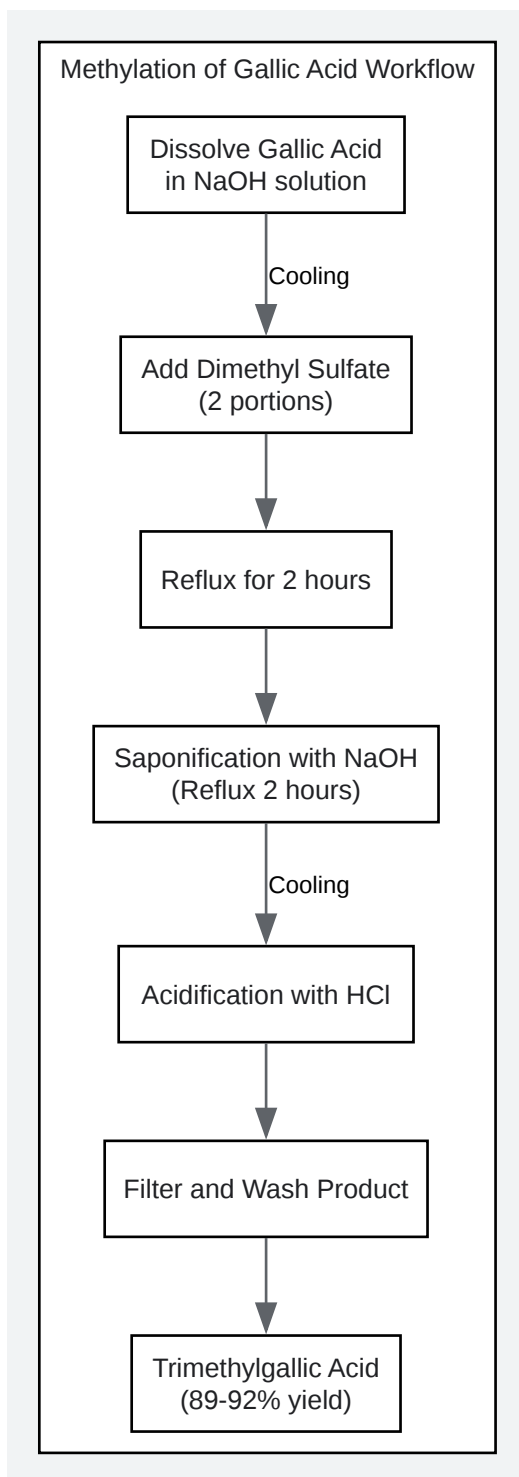
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.619 (1943); Vol. 18, p.84 (1938).

Materials:

- Gallic acid (50 g, 0.266 mole)
- Sodium hydroxide (80 g, 2 moles)
- Dimethyl sulfate** (178 g, 1.42 moles)
- Water (500 cc)
- Hydrochloric acid (dilute)

Procedure:

- A solution of 80 g of sodium hydroxide in 500 cc of water is prepared in a 1-L flask and cooled.
- 50 g of gallic acid is added to the cold sodium hydroxide solution. The flask is stoppered and shaken until the acid dissolves.
- 89 g (67 cc) of **dimethyl sulfate** is added, and the flask is shaken for 20 minutes, with cooling to maintain the temperature below 30–35°C.
- A second portion of 89 g of **dimethyl sulfate** is added, and shaking is continued for another 10 minutes. The temperature may rise to 40–45°C.
- The flask is fitted with a reflux condenser, and the mixture is boiled for two hours.
- To saponify any ester formed, a solution of 20 g of sodium hydroxide in 30 cc of water is added, and boiling is continued for an additional two hours.
- The reaction mixture is cooled and acidified with dilute hydrochloric acid.
- The precipitated trimethylgallic acid is collected by suction filtration and washed with cold water.
- The crude product weighs 50–52 g (89–92% of the theoretical amount).^[4]



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Caption: Workflow for the historical synthesis of trimethylgallic acid.

Methylation of Amines (N-Methylation)

Dimethyl sulfate was historically used for the methylation of primary and secondary amines to produce secondary and tertiary amines, respectively. This was a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other nitrogen-containing organic compounds. However, controlling the degree of methylation could be challenging, often leading to mixtures of products.

Table 2: Quantitative Data for Historical Amine Methylation with **Dimethyl Sulfate**

Substrate	Product	Reagents & Conditions	Yield	Reference
Aniline	N-Methylaniline & N,N-Dimethylaniline	Dimethyl sulfate, Water, Sodium hydroxide, <10°C	Not specified	[2]

Experimental Protocol: Synthesis of N-Methylaniline (Historical Method)

This procedure is a descriptive summary of a historical method.

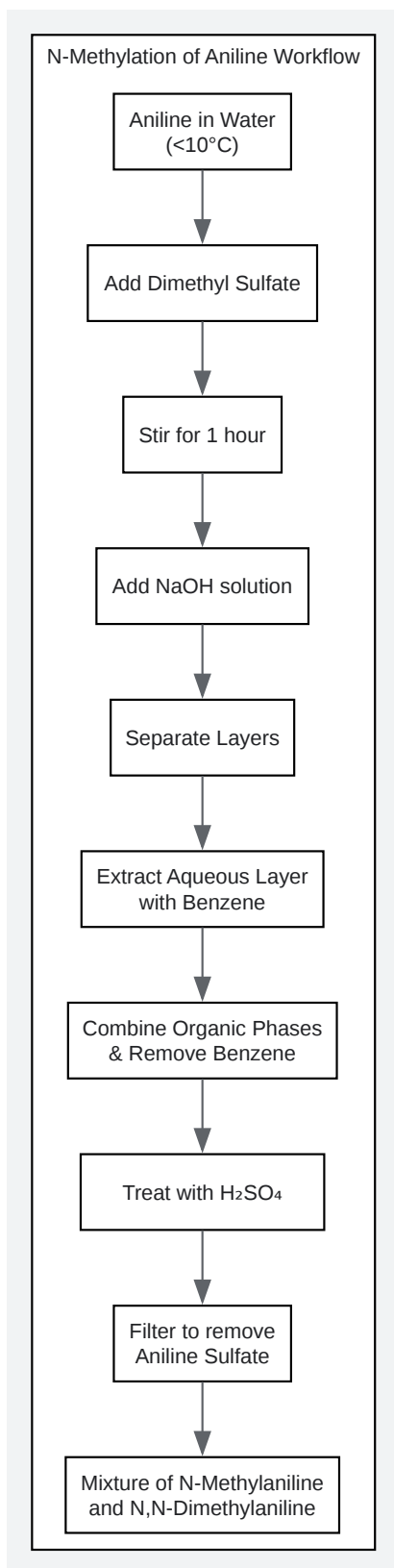
Materials:

- Aniline
- **Dimethyl sulfate**
- Sodium hydroxide solution (30%)
- Water
- Benzene (for extraction)
- Sulfuric acid

Procedure:

- Aniline is mixed with water and cooled to below 10°C.
- **Dimethyl sulfate** is added dropwise to the cooled mixture with stirring.

- After stirring for one hour, a 30% sodium hydroxide solution is added dropwise.
- The mixture separates into an organic and an aqueous layer. The aqueous layer is extracted with benzene.
- The benzene extract is combined with the organic layer, and the benzene is removed to yield a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.
- The mixture is treated with sulfuric acid to precipitate aniline as its sulfate salt, which is then removed by filtration.[\[2\]](#)



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Caption: Workflow for the historical synthesis of N-methylaniline.

Methylation of Thiols (S-Methylation)

The methylation of thiols to thioethers was another important application of **dimethyl sulfate**. This reaction was utilized in various synthetic pathways. A notable historical example is the methylation of thiourea.

Table 3: Quantitative Data for Historical Thiol Methylation with **Dimethyl Sulfate**

Substrate	Product	Reagents & Conditions	Yield	Reference
Thiourea	S-Methylisothiour a Sulfate	Dimethyl sulfate, Water, Spontaneous reaction then reflux	79-84%	

Experimental Protocol: Synthesis of S-Methylisothiouraea Sulfate (circa 1943)

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.411 (1943); Vol. 19, p.71 (1939).

Materials:

- Thiourea (152 g, 2 moles)
- **Dimethyl sulfate** (138 g, 1.1 moles)
- Water (70 cc)
- Ethyl alcohol (95%)

Procedure:

- In a 2-L round-bottomed flask, 152 g of finely divided thiourea is mixed with 70 cc of water.
- 138 g of **dimethyl sulfate** is added to the mixture.

- The reaction proceeds spontaneously, with occasional cooling to moderate the rate.
- After the initial vigorous reaction subsides, the mixture is refluxed for one hour.
- The mixture is allowed to cool, and 200 cc of 95% ethyl alcohol is added.
- The contents are filtered with suction, and the residue is washed twice with 100-cc portions of 95% alcohol.
- The product is allowed to dry in air, yielding 220–233 g (79–84% of the theoretical amount).

Application in DNA Sequencing: The Maxam-Gilbert Method

In the late 1970s, **dimethyl sulfate** found a crucial application in the development of one of the first widely adopted DNA sequencing methods: the Maxam-Gilbert technique. This chemical sequencing method relied on base-specific chemical modification of DNA followed by cleavage of the DNA backbone.

Dimethyl sulfate was used to specifically methylate guanine (G) residues in the DNA strand. The methylation of guanine at the N7 position weakens the glycosidic bond, making the DNA susceptible to cleavage at that site upon treatment with piperidine.

Experimental Protocol: Guanine-Specific Cleavage in Maxam-Gilbert Sequencing

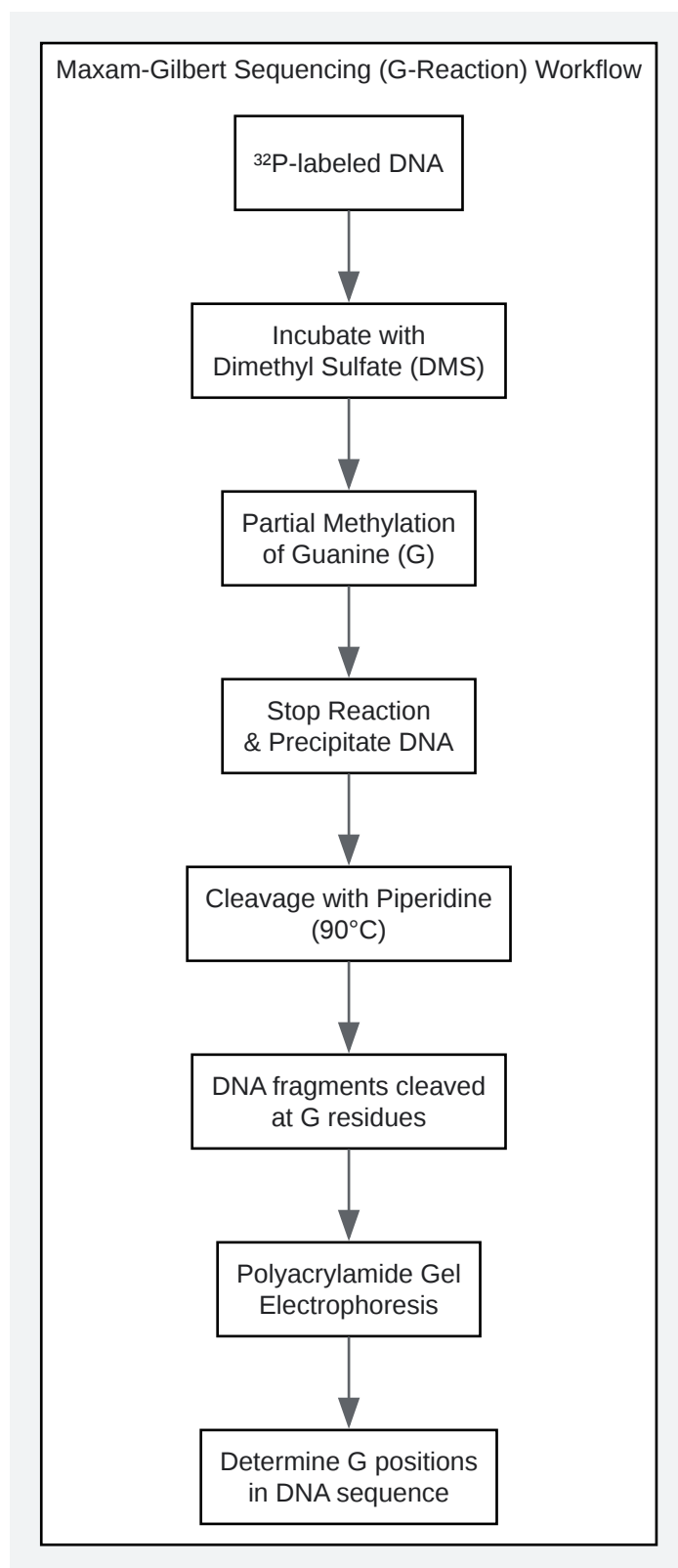
This protocol is a summary of the guanine-specific reaction.

Materials:

- ^{32}P -labeled DNA fragment
- DMS buffer (50 mM sodium cacodylate, pH 8.0; 1 mM EDTA)
- **Dimethyl sulfate** (DMS)
- DMS stop buffer (1.5 M sodium acetate, pH 7.0; 1.0 M 2-mercaptoethanol)
- Piperidine (1.0 M)

Procedure:

- The radiolabeled DNA fragment is dissolved in DMS buffer.
- A small volume of **dimethyl sulfate** is added, and the mixture is incubated at 20°C for a short period (e.g., 5 minutes) to achieve partial methylation of guanine residues.
- The reaction is stopped by the addition of DMS stop buffer.
- The DNA is precipitated with ethanol.
- The methylated DNA is then treated with 1.0 M piperidine at 90°C for 30 minutes. This step cleaves the DNA backbone at the methylated guanine sites.
- The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis, allowing the positions of guanines in the original DNA sequence to be determined.



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Caption: Workflow for guanine-specific cleavage in Maxam-Gilbert sequencing.

Other Historical Applications

Beyond its primary role in methylation and DNA sequencing, **dimethyl sulfate** was also historically used or investigated for:

- Synthesis of other chemical intermediates: It was used in the production of surfactants and quaternary ammonium compounds.[\[2\]](#)
- Manufacturing of dyes and perfumes.[\[2\]](#)
- Chemical Warfare: During World War I, it was investigated as a potential chemical warfare agent.[\[1\]](#)

Conclusion

Dimethyl sulfate has a rich history in chemistry, primarily as a powerful and economical methylating agent that enabled the synthesis of a wide array of organic compounds. Its application in the groundbreaking Maxam-Gilbert method also highlights its importance in the early days of molecular biology. While its use has significantly declined due to its high toxicity and the development of safer alternatives, understanding its historical applications provides valuable context for the evolution of synthetic organic chemistry and biochemical techniques. Modern researchers should be aware of this history while adhering to current safety standards and exploring greener alternatives for methylation reactions.

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